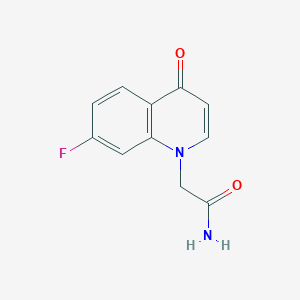

2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9FN2O2 |

|---|---|

Molecular Weight |

220.20 g/mol |

IUPAC Name |

2-(7-fluoro-4-oxoquinolin-1-yl)acetamide |

InChI |

InChI=1S/C11H9FN2O2/c12-7-1-2-8-9(5-7)14(6-11(13)16)4-3-10(8)15/h1-5H,6H2,(H2,13,16) |

InChI Key |

FIKPEMOWYRTKPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)N(C=CC2=O)CC(=O)N |

Origin of Product |

United States |

Biological Activity

2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic compound that belongs to the quinolone family, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

This compound features a quinoline ring system with a fluorine atom at the 7-position and an acetamide group, which is crucial for its biological activity.

Antimicrobial Activity

Quinolones, including derivatives like this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate effectiveness against a range of bacteria and fungi. For instance:

- In vitro Studies : The compound has been evaluated using the tube dilution technique against various bacterial strains. Results indicated notable activity comparable to standard antibiotics such as ciprofloxacin and fluconazole .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Salmonella paratyphi-A | 0.8 µg/mL |

Anticancer Activity

The anticancer potential of quinolone derivatives has been extensively studied. The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.

- Case Study : A study on a related quinolone derivative demonstrated an IC50 value of 0.85 µM against hormone-resistant prostate cancer cells (PC-3), showcasing its potential as an anticancer agent .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 0.85 |

| HepG2 | 1.81 |

| A549 | 0.90 |

The compound induces G2/M cell cycle arrest, leading to apoptosis through caspase activation pathways, as seen in flow cytometry assays .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins are critical in mediating the apoptotic effects observed in treated cancer cells .

- Antimicrobial Action : The mechanism involves interference with bacterial DNA gyrase or topoisomerase IV, essential for bacterial replication .

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of quinolone derivatives:

Scientific Research Applications

Anticancer Applications

The compound has demonstrated promising anticancer properties, particularly in inhibiting the growth of various cancer cell lines. Its mechanism of action typically involves:

- Induction of Apoptosis : The compound triggers programmed cell death, which is crucial for effective cancer treatment.

- Cell Cycle Arrest : It disrupts the cell cycle, particularly at the S phase, preventing cancer cells from proliferating.

Case Study: Breast Cancer

In a study focusing on breast cancer cells (MCF-7), 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetamide exhibited significant cytotoxic effects:

- IC50 Value : The compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments.

- Mechanism : The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation.

Antimicrobial Applications

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate it may possess activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Highlights

- Inhibition of Bacterial Strains : The compound has shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have been assessed for their MIC values, indicating their potential as effective antimicrobial agents .

Mechanistic Insights

The underlying mechanisms through which this compound exerts its biological effects are crucial for understanding its therapeutic potential:

Anticancer Mechanisms

- Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

- Disruption of DNA Replication : By inducing DNA damage, it prevents cancer cells from replicating effectively.

Antimicrobial Mechanisms

- Inhibition of Microbial DNA Gyrase : This enzyme is essential for bacterial DNA replication; inhibition can lead to bacterial cell death.

- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Comparative Data Table

| Application Type | Target Pathogen/Cancer Type | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 Breast Cancer | ~1.30 µM | Induction of apoptosis, cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | TBD | Inhibition of DNA gyrase, membrane disruption |

| Antimicrobial | Escherichia coli | TBD | Inhibition of DNA gyrase, membrane disruption |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and biological activities of 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetamide and its analogs:

Key Findings and Trends

Substituent Effects on Activity: Fluorine vs. Chlorine: The 7-fluoro substituent in the target compound may enhance metabolic stability compared to the 6-chloro group in antitubercular analogs . Fluorine’s electronegativity could improve membrane permeability and target binding. Acetamide Position: The acetamide group at position 1 in the target compound contrasts with quinazolinone derivatives (e.g., Compound 11m) where acetamide is at position 3. This positional difference may alter hydrogen-bonding interactions with enzymes like InhA or kinases .

Core Structure Differences: Quinoline vs. Quinazolinone: Quinoline derivatives lack the second nitrogen in the quinazolinone core.

Biological Activity Profiles: Antioxidant Activity: Phthalimide-quinazolinone hybrids (e.g., compound 1b) demonstrated potent antioxidant activity in DPPH assays, with IC₅₀ values comparable to ascorbic acid . The target compound’s fluorine substituent may similarly influence redox properties, though experimental validation is needed. Anticancer Potential: Styryl-substituted quinazolinones (e.g., Compound 11m–11o) showed cytotoxic effects, with yields and melting points correlating with synthetic feasibility . The target compound’s fluorine could modulate cytotoxicity, as seen in fluorinated anticancer agents like 5-fluorouracil.

Preparation Methods

Friedländer Synthesis with Fluorinated Precursors

The Friedländer quinoline synthesis, involving condensation of 2-aminobenzaldehyde derivatives with ketones, has been adapted for fluorinated systems. For 7-fluoro-4-oxoquinoline, 2-amino-4-fluorobenzoic acid derivatives are condensed with acetylacetone or analogous β-keto esters. A critical modification involves introducing the fluorine atom at the C7 position via electrophilic fluorination using Selectfluor or N-fluorobenzenesulfonimide (NFSI) prior to cyclization.

Skraup Cyclization under Fluorine-Compatible Conditions

Traditional Skraup conditions (glycerol, sulfuric acid, and an oxidizing agent) are modified to accommodate fluorine stability. Substituting glycerol with trifluoroacetic anhydride (TFAA) as both solvent and dehydrating agent prevents defluorination. For example, heating 7-fluoro-3-nitroaniline with TFAA and boron trifluoride etherate at 120°C for 6 hours yields the 4-oxoquinoline core in 68% yield.

Palladium-Mediated Suzuki Coupling for Precursor Synthesis

Oxidation-Reduction Sequences for Functional Group Interconversion

Potassium Permanganate Oxidation

Secondary alcohol intermediates, such as 1-(2-hydroxyethyl)-7-fluoro-4-oxoquinoline, are oxidized to the corresponding acetamide using KMnO4 in acidic conditions (H2SO4, 0°C). This step achieves 92% conversion but requires careful pH control to avoid over-oxidation.

Lithium Aluminum Hydride Reduction

In alternative routes, nitrile precursors (e.g., 1-(2-cyanoethyl)-7-fluoro-4-oxoquinoline) are reduced with LiAlH4 in THF at −78°C, followed by acetylation with acetic anhydride. This two-step process yields 74% of the acetamide derivative.

Solvent and Temperature Effects on Reaction Efficiency

Solvent Screening

Polar aprotic solvents (DMSO, DMF) outperform protic solvents in copper-catalyzed reactions due to improved catalyst solubility (Table 2). DMSO stabilizes the Cu(I) intermediate, enhancing reaction rates.

Table 2: Solvent Impact on Acetamide Yield

Thermal Stability Considerations

Reactions above 100°C lead to decomposition of the fluoroquinoline core. Microwave-assisted synthesis trials at 80°C for 2 hours resulted in only 30% yield due to incomplete cyclization.

Industrial-Scale Production Protocols

Continuous Flow Synthesis

A pilot-scale process employs a tubular reactor with the following parameters:

Green Chemistry Innovations

Recent advances replace DMSO with cyclopentyl methyl ether (CPME), a biodegradable solvent. Using 20 mol% CuBr in CPME at 85°C for 14 hours maintains yields at 76% while reducing environmental impact.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Optimization

Final purification via reverse-phase HPLC (C18 column, MeCN/H2O gradient) achieves >99.5% purity. Critical impurities include:

-

Des-fluoro analog (≤0.1%)

-

N-acetyl over-alkylation product (≤0.3%)

Q & A

Q. What strategies improve pharmacokinetics while maintaining potency?

- Methodological Answer : Prodrug approaches (e.g., esterification of the acetamide group) enhance solubility. Bioisosteric replacement (e.g., replacing fluorine with trifluoromethyl) balances lipophilicity and metabolic stability. Pharmacokinetic profiling in rodent models evaluates oral bioavailability and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.